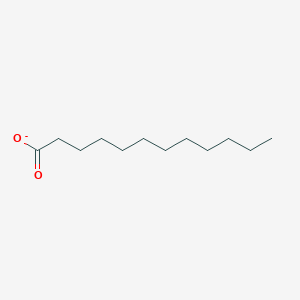

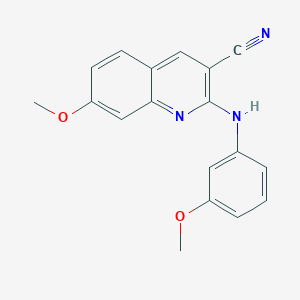

![molecular formula C12H11N3O4 B1226669 2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester](/img/structure/B1226669.png)

2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(7-methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester is an alpha-amino acid ester.

Wissenschaftliche Forschungsanwendungen

Thermal Behavior and Stability

- Research shows that certain methyl esters, including those with triazinyl structures, exhibit unique thermal decomposition and stability characteristics. These compounds, including variants similar to 2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester, are stable up to their fusion point and decompose in several overlapping stages, releasing CO2, H2O, NH3, and CH3OH (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Synthesis of Novel Derivatives

- Synthesis of 1,2,4- triazoles fused to heterocyclic rings like pyridine, pyridazine, and pyrazine, including structures similar to the one , have diverse biological applications. Such syntheses often involve various reactions leading to high-yield final products, which are confirmed through analytical methods like IR, 1H-NMR, and MASS analysis (Mottaghinejad & Alibakhshi, 2018).

Antibacterial Activity of Derivatives

- Some studies have synthesized derivatives of triazine, such as furo[3,2-b]pyrrole derivatives, and evaluated their antibacterial activity. These compounds, which share structural similarities with 2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester, show promising activity against bacteria like Escherichia coli and Micrococcus luteus (Zemanov et al., 2017).

Reactions and Synthesis of Heterocyclic Compounds

- The chemical reactions involving methyl esters of furo[3,2-b]pyrrole, which bear resemblance to the compound , have been extensively studied. These reactions can yield various N-substituted products, and their hydrolysis and other chemical reactions lead to the formation of different compounds, demonstrating the versatility of these structures (Gajdoš et al., 2005).

Application in Energetic Materials

- Research has been conducted on compounds such as 4-amino-3-(5-acetic acid methyl ester-1,2,4-oxadiazolyl)-furazan, which is structurally similar to the compound . These studies focus on the synthesis and characterization of energetic salts, which have potential applications as secondary explosives, showcasing the potential of such compounds in material science (He et al., 2018).

Eigenschaften

Produktname |

2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester |

|---|---|

Molekularformel |

C12H11N3O4 |

Molekulargewicht |

261.23 g/mol |

IUPAC-Name |

methyl 2-(4-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate |

InChI |

InChI=1S/C12H11N3O4/c1-7-3-8-10(19-7)4-9-12(17)15(5-11(16)18-2)13-6-14(8)9/h3-4,6H,5H2,1-2H3 |

InChI-Schlüssel |

GEQJPZNCKUASDY-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(O1)C=C3N2C=NN(C3=O)CC(=O)OC |

Kanonische SMILES |

CC1=CC2=C(O1)C=C3N2C=NN(C3=O)CC(=O)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

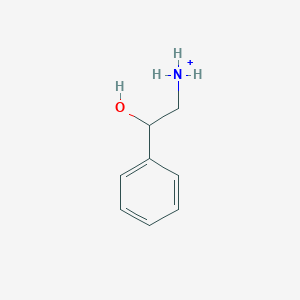

![N-(2-methoxyethyl)-4-oxo-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B1226590.png)

![3-Hydroxy-1-adamantanecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester](/img/structure/B1226593.png)

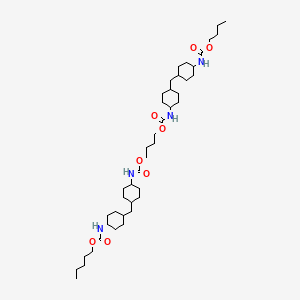

![[6-[6-[6-[[6-[5-acetyloxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B1226595.png)

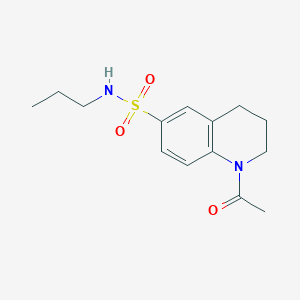

![4-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226599.png)

![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B1226602.png)

![N-(3-chlorophenyl)-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-3-methyl-2-benzofurancarboxamide](/img/structure/B1226603.png)

![3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1226604.png)

![N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide](/img/structure/B1226606.png)

![4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester](/img/structure/B1226610.png)